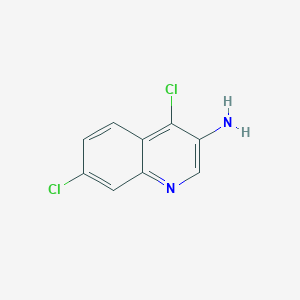

4,7-Dichloroquinolin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6Cl2N2 |

|---|---|

Molekulargewicht |

213.06 g/mol |

IUPAC-Name |

4,7-dichloroquinolin-3-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 |

InChI-Schlüssel |

XMHVDBNCALGNEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)N)Cl |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 4,7 Dichloroquinolin 3 Amine

De Novo Cyclization Approaches for 3-Aminoquinoline (B160951) Formation

Building the quinoline (B57606) ring system from acyclic precursors offers a direct route to installing the C3-amino group. These methods often involve the cyclization of substituted anilines with appropriate three-carbon synthons.

Regioselective Annulation Reactions Utilizing Substituted Aniline (B41778) Precursors

Annulation reactions provide a powerful tool for the construction of the quinoline core. These reactions typically involve the condensation of a substituted aniline with a suitable partner that provides the remaining atoms for the heterocyclic ring. For instance, the reaction of an appropriately substituted aniline with a β-keto ester or a related dicarbonyl compound can lead to the formation of a quinoline ring. The regioselectivity of the cyclization is a critical aspect, governed by the nature of the substituents on the aniline and the reaction conditions.

Recent advancements have focused on developing highly regioselective methods. For example, transition-metal-catalyzed annulation reactions have emerged as a versatile strategy. Rhodium-catalyzed [4+2] annulation of o-acylanilines with N-sulfonyl-1,2,3-triazoles has been demonstrated for the efficient synthesis of 3-aminoquinolines. researchgate.net This method involves the generation of a rhodium azavinyl carbene, which undergoes insertion into the N-H bond of the aniline, followed by cyclization and aromatization to yield the desired product. researchgate.net

Another approach involves the Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines, which provides a regioselective route to 2-alkylquinoline derivatives. organic-chemistry.org While not directly yielding 3-aminoquinolines, this methodology highlights the potential of annulation strategies in constructing substituted quinoline cores.

Modified Gould–Jacobs Type Reactions for Quinoline Ring Closure with C3-Amination Considerations

The Gould-Jacobs reaction is a classical method for quinoline synthesis, involving the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization. wikipedia.orgablelab.eu The standard Gould-Jacobs reaction typically produces 4-hydroxyquinolines. wikipedia.orgmdpi.com However, modifications to this reaction can be envisioned to introduce a C3-amino group.

One conceptual approach would involve the use of a malonic ester derivative bearing a protected amino group at the 2-position. Condensation with a substituted aniline, such as 3-chloroaniline (B41212), followed by cyclization, would theoretically lead to a 3-amino-4-hydroxyquinoline intermediate. Subsequent chlorination and deprotection steps would be required to arrive at 4,7-dichloroquinolin-3-amine.

A related classical method is the Conrad-Limpach reaction, which is a modification of the Gould-Jacobs reaction. The synthesis of 4,7-dichloroquinoline (B193633) itself often utilizes a Gould-Jacobs type approach starting from 3-chloroaniline and diethyl ethoxymethylenemalonate. wikipedia.orgorgsyn.orgchemicalbook.com This process involves the formation of ethyl α-carbethoxy-β-m-chloroanilinoacrylate, which is then cyclized at high temperature. orgsyn.org The resulting 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is then saponified and decarboxylated to 7-chloro-4-quinolinol, which is subsequently chlorinated to give 4,7-dichloroquinoline. orgsyn.org Introducing the C3-amino group within this framework would necessitate a starting malonate with the desired nitrogen functionality.

| Reaction | Starting Materials | Key Intermediates | Final Product (Conceptual) |

| Modified Gould-Jacobs | 3-Chloroaniline, 2-Amino-diethylmalonate derivative | 3-Amino-7-chloro-4-hydroxyquinoline | This compound |

Multi-Component Reaction Strategies for Direct Quinoline Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to quinoline synthesis. tcichemicals.comorganic-chemistry.org These reactions can potentially construct the this compound scaffold in a highly convergent manner.

One such strategy is the imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. This three-component reaction between a bromoaniline, a terminal alkyne, and an isocyanide can produce substituted 4-aminoquinolines in a one-pot procedure. acs.org By selecting the appropriate starting materials, including a suitably chlorinated aniline, this method could be adapted for the synthesis of the target compound.

Another relevant MCR is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Modifications of this reaction could potentially be designed to incorporate the desired functionalities.

Post-Synthetic Functionalization of 4,7-Dichloroquinoline Derivatives

An alternative and often more practical approach involves the introduction of the C3-amino group onto a pre-existing 4,7-dichloroquinoline core. This strategy relies on the regioselective functionalization of the quinoline ring.

Regioselective Introduction of the C3-Amino Group

The direct introduction of an amino group at the C3 position of 4,7-dichloroquinoline is a challenging transformation due to the electronic nature of the quinoline ring. The C2 and C4 positions are generally more susceptible to nucleophilic attack. However, specific strategies can be employed to achieve C3-functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy utilizes a directing group to guide a metalating agent (typically an organolithium reagent) to a specific position, enabling subsequent reaction with an electrophile.

In the context of quinolines, the nitrogen atom can act as a directing group. Research has shown that the regioselective metalation of 4,7-dichloroquinoline can be controlled by the choice of the base. usp.br Deprotonation using lithium diisopropylamide (LDA) has been found to occur preferentially at the C3 position. usp.br The resulting C3-lithiated species can then be trapped with an appropriate electrophilic aminating agent to introduce the desired amino group.

This approach offers a direct and regioselective pathway to C3-functionalized quinolines. The choice of the electrophilic nitrogen source is crucial for the success of this transformation.

| Metalating Agent | Directing Group | Position of Metalation | Potential Electrophile |

| Lithium diisopropylamide (LDA) | Quinoline Nitrogen | C3 | Electrophilic Aminating Agent |

Palladium-Catalyzed C-H Amination at the C3-Position

Direct C-H amination represents a highly atom-economical and modern approach to forming C-N bonds, avoiding the need for pre-functionalized substrates. However, achieving regioselective C-H functionalization on the quinoline nucleus is a significant challenge. nih.gov The inherent electronic properties of the ring often direct reactions to the C2, C4, or C8 positions. Overcoming this inherent reactivity to target the C3-position requires specialized catalytic systems, typically involving a directing group.

While a direct palladium-catalyzed C-H amination of 4,7-dichloroquinoline to yield the 3-amino product has not been extensively documented, the strategy has been proven effective for C3-arylation, providing a strong proof-of-concept. semanticscholar.org This methodology involves the temporary installation of a directing group on the quinoline nitrogen. For instance, an N-aryl amide directing group has been successfully used to steer a palladium catalyst to the C3-position for C-H arylation. semanticscholar.org A similar approach for amination would involve:

Installation of a suitable directing group (e.g., an amide) onto the quinoline nitrogen.

Palladium-catalyzed C-H activation at the C3-position, guided by the directing group, with an appropriate nitrogen source. This step's success is highly dependent on the ligand used, with bulky phosphine (B1218219) ligands often being crucial for achieving the desired selectivity. semanticscholar.orgnih.gov

Removal of the directing group to yield the final this compound.

The mechanism is believed to proceed through a concerted metalation-deprotonation pathway, where the directing group brings the palladium catalyst into close proximity to the C-H bond at the C3 position, facilitating its selective cleavage over other C-H bonds in the molecule. nih.gov This approach remains a frontier in synthetic chemistry, offering a potentially shorter route while demanding sophisticated catalyst and directing group design to control regioselectivity and ensure the retention of the chloro-substituents. nih.govnih.gov

Nucleophilic Substitution and Subsequent Reduction Approaches at C3-Positions

A more established and currently practical route to this compound involves a multi-step sequence starting from a pre-functionalized quinoline core. This pathway strategically introduces a nitro group at the C3-position, which then serves as a precursor to the desired amine. The key advantage of this method is that it circumvents the regioselectivity challenges of direct amination by functionalizing the positions in a controlled, stepwise manner. acs.orgdatapdf.com

The most common sequence is as follows:

Nitration: The synthesis begins with a 7-chloro-4-hydroxyquinoline (B73993) substrate. This material is nitrated using hot concentrated nitric acid, which selectively installs a nitro group at the C3-position to yield 7-chloro-4-hydroxy-3-nitroquinoline (B1582105). acs.orgdatapdf.comarabjchem.org

Chlorination: The hydroxyl group at the C4-position is then converted to a chlorine atom. This is typically achieved by treating the 7-chloro-4-hydroxy-3-nitroquinoline with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to form the key intermediate, 4,7-dichloro-3-nitroquinoline. acs.orgsemanticscholar.orgmdpi.comnih.gov

Reduction: In the final step, the nitro group at the C3-position is reduced to an amine. This transformation is reliably accomplished using reducing agents like stannous chloride (SnCl₂) in an ethanol (B145695) solvent, affording the target molecule, this compound. semanticscholar.orgmdpi.com

This nucleophilic substitution/reduction pathway, while longer than a direct C-H amination, is highly effective and provides unambiguous control over the substitution pattern, leading to the desired isomer in good yields. semanticscholar.orgmdpi.com

| Step | Reactant | Reagents | Product | Reference(s) |

| 1 | 7-Chloro-4-hydroxyquinoline | Concentrated Nitric Acid (HNO₃), Heat | 7-Chloro-4-hydroxy-3-nitroquinoline | acs.orgdatapdf.comarabjchem.org |

| 2 | 7-Chloro-4-hydroxy-3-nitroquinoline | Phosphorus Oxychloride (POCl₃) | 4,7-Dichloro-3-nitroquinoline | acs.orgsemanticscholar.orgmdpi.com |

| 3 | 4,7-Dichloro-3-nitroquinoline | Stannous Chloride (SnCl₂), Ethanol | This compound | semanticscholar.orgmdpi.com |

An interactive data table summarizing the nucleophilic substitution and subsequent reduction approach.

Retention or Introduction of Chlorine Substituents at C4 and C7 During Amination

A critical aspect in the synthesis of this compound is managing the reactivity of the two chlorine substituents. The chlorine atom at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. semanticscholar.orgmdpi.commdpi.com This makes any direct amination attempt on the 4,7-dichloroquinoline scaffold likely to result in substitution at C4 rather than C3.

The synthetic strategies for preparing the C3-amino isomer are designed to specifically address this challenge:

In the nucleophilic substitution and reduction approach , the issue is elegantly bypassed. The C3-functionalization (nitration) is performed on a 7-chloro-4-hydroxyquinoline intermediate. acs.orgdatapdf.com The hydroxyl group at C4 is significantly less reactive and not a leaving group under these conditions. The highly reactive C4-chloro group is only introduced after the C3-position is functionalized with the nitro group. The final reduction of the nitro group to an amine is a mild process that does not affect the now-present C4-Cl or the relatively inert C7-Cl. semanticscholar.orgmdpi.com This sequential approach ensures the retention of both chlorine atoms in their desired positions.

In a potential palladium-catalyzed C-H amination strategy, the retention of the chlorine atoms would depend entirely on the selectivity of the catalyst system. The goal would be to use a directing group and ligand combination that exclusively activates the C3-H bond, leaving the C-Cl bonds at C4 and C7 untouched. nih.govsemanticscholar.org This requires a catalyst that is highly specific for C-H activation and does not engage in oxidative addition with the C-Cl bonds, a common reaction pathway for palladium catalysts.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The application of green chemistry principles, such as energy-efficient reaction activation and the use of non-hazardous solvents, is highly relevant to the synthesis of quinoline derivatives.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgmdpi.com In the context of quinoline synthesis, microwave assistance has been successfully applied to various transformations. For instance, the synthesis of 3-substituted aryl aminochlorofluoroquinoline derivatives has been achieved via microwave heating, demonstrating the feasibility of functionalizing the C3 position of a polychlorinated quinoline scaffold using this technology. jmpas.com Microwave-assisted protocols for creating other quinoline hybrids have also been reported, highlighting the broad applicability of this energy source. rsc.orgacs.org These methods often allow for reactions to be completed in minutes rather than hours. arabjchem.org

| Reaction Type | Reactants | Conditions | Yield | Time | Reference(s) |

| Synthesis of 3-Substituted Quinolines | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, various anilines | Microwave Irradiation | Good | 1 hour | jmpas.com |

| Three-Component Quinoline Hybrid Synthesis | Formyl-quinolines, heterocyclic amines, 1,3-diketones | DMF, 150 °C, Microwave | 68-82% | 8 min | rsc.org |

| Synthesis of 4-Aminoquinoline-phthalimides | 4-aminoquinoline-diamines, phthalic anhydrides | DMSO, 160 °C, Microwave | 81-92% | 2 min | rsc.org |

An interactive data table of representative microwave-assisted quinoline syntheses.

Ultrasound-Irradiation Enhanced Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. tandfonline.comnih.gov This technique has been effectively used in the synthesis of various heterocyclic compounds, including quinolines. For example, the synthesis of quinoline-pyrazolo[1,5-a]pyrimidine hybrids from a 3-acetylquinoline (B1336125) precursor was successfully carried out under ultrasonic irradiation in an aqueous medium. researchgate.net Palladium-catalyzed C-N bond formations to create complex indolo[2,3-b]quinolines have also been enhanced by ultrasound. benthamdirect.com These methods align with green chemistry goals by reducing reaction times and energy consumption compared to traditional thermal methods. tandfonline.comnih.gov

| Reaction Type | Reactants | Conditions | Yield | Time | Reference(s) |

| Nucleophilic Substitution | 4,7-dichloroquinoline, various amines | Ethanol, 90°C, Ultrasonic Bath | 78-89% | 30 min | tandfonline.com |

| Hybrid Quinoline Synthesis | 3-acetylquinoline, 3-aminopyrazole | Aqueous medium, Ultrasound | Good | N/A | researchgate.net |

| Pd-Catalyzed C-N Coupling | 3-(2-bromophenyl)-2-chloroquinoline, amines | Pd(OAc)₂, (S)-BINAP, Ultrasound | Good | N/A | benthamdirect.com |

An interactive data table of representative ultrasound-assisted quinoline syntheses.

Elucidation of Chemical Reactivity and Derivatization Pathways of 4,7 Dichloroquinolin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is notably susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a hallmark of halogens at the α- or γ-positions relative to the nitrogen in pyridine (B92270) and its fused derivatives like quinoline. wikipedia.org The electron-withdrawing nature of the ring nitrogen atom polarizes the C4 position, making it highly electrophilic and thus prone to attack by nucleophiles. semanticscholar.org

The displacement of the C4-chloro substituent by various amine nucleophiles is a common and efficient method for derivatization. While specific studies on 4,7-dichloroquinolin-3-amine are not extensively documented, the reactivity can be inferred from its parent compound, 4,7-dichloroquinoline (B193633). These reactions are typically conducted by heating the quinoline substrate with an excess of the desired primary or secondary amine. chemicalbook.comnih.gov

Various conditions have been employed to facilitate these amination reactions, including conventional heating in solvents like ethanol (B145695) or dimethylformamide (DMF), and in some cases, under solvent-free microwave irradiation to accelerate the reaction. mdpi.comresearchgate.net For instance, the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines from 4,7-dichloroquinoline has been achieved by reacting it with aromatic and aliphatic amines under solvent-free microwave conditions. researchgate.net Similarly, base-promoted amination using potassium carbonate (K₂CO₃) in refluxing DMF has been shown to be effective for the regioselective displacement of the C4-chlorine. mdpi.com These methodologies are expected to be applicable to this compound, although reaction kinetics may vary due to the electronic influence of the C3-amino group.

A key feature of the 4,7-dichloroquinoline scaffold is the pronounced difference in reactivity between the two chlorine atoms. The C4-chlorine, located on the pyridinoid ring, is significantly more reactive towards nucleophilic aromatic substitution than the C7-chlorine, which is situated on the benzenoid portion of the molecule. wikipedia.org This differential reactivity is attributed to the strong activation provided by the adjacent ring nitrogen, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4. researchgate.net In contrast, the C7-position is electronically distant from the ring nitrogen and behaves more like a standard chloroarene, requiring more forcing conditions or catalytic activation for substitution. This inherent selectivity allows for the regioselective functionalization at the C4-position while leaving the C7-chlorine intact for subsequent transformations.

The presence of an amino group at the C3 position is expected to exert a significant electronic influence on the reactivity of the C4-chloro substituent. The amino group is a powerful electron-donating group through resonance, capable of pushing electron density into the quinoline ring system. This electron-donating effect directly counteracts the electron-withdrawing effect of the ring nitrogen at the C4 position.

Consequently, the C3-amino group deactivates the C4 position towards nucleophilic attack. By increasing the electron density at C4, it reduces the electrophilicity of the carbon atom and destabilizes the anionic Meisenheimer intermediate necessary for the SNAr mechanism. chemrxiv.org Therefore, compared to the parent 4,7-dichloroquinoline, amination reactions at the C4 position of this compound are predicted to be slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields. This is analogous to observations in other heterocyclic systems where electron-donating groups reduce the electrophilicity of adjacent positions. nih.gov

Differential Reactivity of C4-Chlorine versus C7-Chlorine

Reactivity of the C7-Chlorine Substituent

The chlorine atom at the C7 position is considerably less reactive towards classical SNAr reactions than its C4 counterpart. Its substitution generally requires overcoming a higher activation energy, which can be achieved through harsher reaction conditions or, more commonly and efficiently, through the use of transition-metal catalysis.

Selective functionalization at the C7 position is typically performed after the more reactive C4 site has been addressed. The most common strategy involves a two-step process:

Selective C4-Amination: A nucleophilic amine is first used to displace the C4-chloro group under conditions that leave the C7-chloro group untouched.

C7-Cross-Coupling: The resulting 4-amino-7-chloroquinoline intermediate is then subjected to a transition-metal-catalyzed cross-coupling reaction to introduce a new substituent at the C7 position. nih.govresearchgate.net

This sequential approach leverages the inherent differential reactivity of the two positions to build molecular complexity in a controlled and predictable manner.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming carbon-nitrogen bonds at the less reactive C7-chloro position. nih.govresearchgate.net These reactions typically employ a palladium(0) source, such as Pd(dba)₂, in combination with a bulky phosphine (B1218219) ligand like BINAP or DavePhos, and a base such as sodium tert-butoxide. nih.gov

Research on the amination of 4,7-dichloroquinoline has demonstrated that after an initial amination at C4, a second, different amine can be introduced at C7 using these palladium-catalyzed methods. nih.govresearchgate.net This allows for the synthesis of di-aminated quinolines with different substituents at the C4 and C7 positions. The conditions can be tuned to achieve either mono-amination at C4 or a subsequent di-amination at C7.

| Starting Material | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Amino-7-chloroquinoline | Adamantan-1-amine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux, 6-15 h | N4,N7-Disubstituted quinoline | 67% | nih.govresearchgate.net |

| 4-Amino-7-chloroquinoline | Adamantan-1-amine | Pd(dba)₂ / DavePhos | NaOtBu | Dioxane | Reflux, 6-15 h | N4,N7-Disubstituted quinoline | 71% | nih.govresearchgate.net |

| 4-((1-Adamantylmethyl)amino)-7-chloroquinoline | (1-Adamantylmethyl)amine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux, 6-15 h | N4,N7-Bis(1-adamantylmethyl)quinoline-4,7-diamine | 58% | nih.govresearchgate.net |

Strategies for Selective C7-Derivatization

Transformations Involving the C3-Amino Functionality

The primary amine at the C3 position is a key handle for derivatization, serving as a potent nucleophile and a precursor for various functional group interconversions. Its reactivity is central to building molecular complexity from the this compound core.

The C3-primary amine of this compound readily undergoes standard amine derivatization reactions such as acylation, alkylation, and arylation. These transformations are fundamental for creating a wide array of amide, secondary/tertiary amine, and diarylamine derivatives.

Acylation: The reaction of the C3-amino group with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) smoothly yields the corresponding N-(4,7-dichloroquinolin-3-yl)amides. This reaction is a common strategy for synthesizing libraries of compounds for biological screening. For instance, parallel acylation has been successfully used to create novel aminoquinoline derivatives with antimalarial activity. nih.gov The chemoselectivity of such reactions can be high; in studies with 2-amino-8-quinolinol, acylation can be directed to either the amino or the hydroxyl group by carefully choosing the coupling reagents and conditions. rsc.org

Alkylation: N-alkylation of the C3-amino group can be achieved using alkyl halides. acs.org The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This process can lead to mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other. Over-alkylation can be a challenge, potentially leading to the formation of a quaternary ammonium (B1175870) salt. acs.org Palladium-catalyzed methods, often employing an 8-aminoquinoline (B160924) auxiliary, have also been developed for the precise alkylation of C-H bonds adjacent to an amino acid, showcasing advanced strategies for alkyl group introduction. rsc.orgnih.gov

Arylation: The introduction of an aryl group to the C3-nitrogen (N-arylation) can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Table 1: Representative Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent | Conditions | Expected Product |

| Acylation | Acetyl chloride, Pyridine | Room Temperature | N-(4,7-dichloroquinolin-3-yl)acetamide |

| Acylation | Benzoyl chloride, Triethylamine | 0°C to RT | N-(4,7-dichloroquinolin-3-yl)benzamide |

| Alkylation | Methyl iodide, K₂CO₃ | Reflux | 4,7-Dichloro-N-methylquinolin-3-amine |

| Arylation | Bromobenzene, Pd(OAc)₂, Ligand, Base | Elevated Temperature | 4,7-Dichloro-N-phenylquinolin-3-amine |

The C3-amino group, often in concert with an adjacent reactive site, can participate in cyclocondensation reactions with carbonyl compounds to construct fused heterocyclic systems. These reactions are pivotal in generating polycyclic scaffolds, such as pyrimido[4,5-c]quinolines, which are of significant interest in medicinal chemistry. rsc.org

The general strategy involves reacting the 3-aminoquinoline (B160951) with a molecule containing two electrophilic centers, typically a 1,3-dicarbonyl compound or its synthetic equivalent. The nucleophilic amine attacks one carbonyl group, and a subsequent intramolecular cyclization and dehydration leads to the formation of a new ring fused to the quinoline core. For example, the reaction of a 3-aminoquinoline derivative with β-ketoesters can lead to the formation of pyrimido[4,5-c]quinolin-4-ones. Similar strategies have been employed in the synthesis of various pyrimido[4,5-b]quinolines starting from 2-aminoquinoline (B145021) derivatives. researchgate.netrsc.org

Table 2: Examples of Cyclocondensation Reactions for Fused Ring Synthesis

| Carbonyl Reagent | Reaction Conditions | Fused Heterocyclic System |

| Diethyl malonate | High Temperature | Pyrimido[4,5-c]quinoline-2,4-dione derivative |

| Ethyl acetoacetate | Acid or Base Catalyst | 2-Methylpyrimido[4,5-c]quinolin-4-one derivative |

| Formaldehyde/Formic Acid | Eschweiler-Clarke conditions | Fused pyrimidine (B1678525) ring (via cyclization with an additional N-source) |

| 1,3-Diketone (e.g., Acetylacetone) | PPA or other dehydrating agent | Dimethyl-substituted fused pyrimidine ring |

The primary aromatic amine at the C3 position can be converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures. icrc.ac.ir This diazotization reaction transforms the amino group into an excellent leaving group (N₂), opening pathways for a wide range of nucleophilic substitution reactions.

Research on the diazotization of aminoquinolines has shown that 3-aminoquinolines, along with 6-aminoquinolines, form relatively stable diazonium salts. thieme-connect.com While their conversion to triflates under certain conditions was unsuccessful, these stable diazonium intermediates are valuable precursors for other transformations. thieme-connect.comresearchgate.net For example, they can be readily converted into the corresponding 3-iodoquinolines. researchgate.net

The resulting 4,7-dichloroquinolin-3-yl diazonium salt is a versatile intermediate for introducing a variety of functional groups at the C3 position via Sandmeyer and related reactions.

Table 3: Potential Transformations of the 4,7-Dichloroquinolin-3-yl Diazonium Salt

| Reagent(s) | Reaction Name | C3-Substituent |

| CuCl / HCl | Sandmeyer | -Cl (yields 3,4,7-trichloroquinoline) |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| KI | -I | |

| H₂O, Δ | -OH | |

| HBF₄, then Δ | Schiemann | -F |

| H₃PO₂ | -H (Deamination) |

Cyclocondensation Reactions of the 3-Amine with Carbonyl Compounds

Regioselective Functionalization Strategies for Polysubstituted Derivatives

Achieving regioselective functionalization on the already substituted quinoline ring of this compound presents a synthetic challenge due to the competing directing effects of the existing substituents. Further substitution, particularly electrophilic aromatic substitution (EAS), will be governed by the combination of these effects.

C3-Amino Group: As a powerful activating group, it strongly directs incoming electrophiles to the ortho (C2, C4) and para (not applicable) positions.

C4-Chloro Group: This deactivating group directs electrophiles to its ortho (C3, C5) and para (not applicable) positions.

C7-Chloro Group: This deactivating group directs electrophiles to its ortho (C6, C8) and para (not applicable) positions.

Quinoline Nitrogen: Deactivates the entire ring towards electrophilic attack, especially the pyridine ring (positions C2, C3, C4).

Considering these factors, the C2 position is strongly activated by the C3-amino group and also electronically favored for nucleophilic attack due to the ring nitrogen. The C5, C6, and C8 positions are influenced by the chloro substituents. A careful selection of reaction conditions and reagents is necessary to control the position of further functionalization. For instance, C-H activation strategies using transition metal catalysts could potentially offer a high degree of regiocontrol, overriding the innate electronic preferences of the substrate. nih.gov

Table 4: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of C3-NH₂ (Activating) | Influence of C4-Cl (Deactivating) | Influence of C7-Cl (Deactivating) | Net Effect |

| C2 | Ortho (Activating) | - | - | Strongly Activated |

| C5 | - | Ortho (Directing) | - | Moderately Deactivated, but Directed |

| C6 | - | - | Ortho (Directing) | Moderately Deactivated, but Directed |

| C8 | - | - | Ortho (Directing) | Moderately Deactivated, but Directed |

Advanced Spectroscopic and Structural Characterization of 4,7 Dichloroquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton and carbon signals in 4,7-dichloroquinolin-3-amine.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the five protons of the molecule: four aromatic protons on the quinoline (B57606) core and the two protons of the amine group. The introduction of the electron-donating amino (-NH₂) group at the C-3 position significantly influences the electronic environment of the heterocyclic ring compared to its parent, 4,7-dichloroquinoline (B193633). This effect, combined with the electron-withdrawing nature of the chlorine atoms and the ring nitrogen, dictates the chemical shifts. The amine protons would likely appear as a broad singlet, the position of which can be dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shift Assignments for this compound Note: These are estimated values. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | Singlet (s) | - |

| H-5 | 7.9 - 8.1 | Doublet (d) | 8.5 - 9.5 |

| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 2.0 - 2.5 |

| H-8 | 7.7 - 7.9 | Doublet (d) | 2.0 - 2.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the amino group (C-3) would be significantly shielded (shifted upfield) compared to a similar unsubstituted carbon, while the carbons bearing the chlorine atoms (C-4 and C-7) would be deshielded (shifted downfield).

Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 135 - 138 |

| C-4 | 148 - 151 |

| C-4a | 122 - 125 |

| C-5 | 125 - 128 |

| C-6 | 127 - 130 |

| C-7 | 134 - 137 |

| C-8 | 118 - 121 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between H-5 and H-6, confirming their adjacency on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-5 to C-5, etc.), confirming the assignments made in the 1D spectra.

The proton at H-2 would show correlations to carbons C-3, C-4, and C-8a.

The proton at H-5 would correlate to C-4, C-7, and C-8a.

The amine protons (-NH₂) would show crucial correlations to C-2, C-3, and C-4, definitively placing the amino group at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for conformational analysis.

The primary conformational feature of this compound is the rotation around the C3-N bond of the amino group. While this rotation is typically fast at room temperature, variable-temperature (VT) NMR studies could provide insight into its dynamics. At sufficiently low temperatures, the rotation might slow down, potentially leading to the observation of two distinct signals for the two non-equivalent amine protons.

Furthermore, a NOESY experiment could reveal the preferred orientation of the amino group by showing spatial proximity (cross-peaks) between the amine protons and the proton at the H-2 or H-4 position.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₆Cl₂N₂), HRMS would be used to measure the mass of the molecular ion.

A key feature in the mass spectrum would be the isotopic pattern generated by the two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

[M]⁺•: Contains two ³⁵Cl atoms.

[M+2]⁺•: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺•: Contains two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Predicted HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [C₉H₆³⁵Cl₂N₂]⁺• | 211.9908 |

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint and helps confirm the structure. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), this compound would be expected to fragment in predictable ways.

Plausible fragmentation pathways include:

Loss of a Chlorine Atom: A primary fragmentation would likely be the loss of a chlorine radical to form a stable [M-Cl]⁺ ion.

Loss of HCl: The sequential loss of a hydrogen and a chlorine atom could occur.

Ring Fragmentation: Cleavage of the quinoline ring itself, often initiated by the loss of HCN from the heterocyclic portion, is a common pathway for this class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are complementary, providing a detailed vibrational fingerprint of the compound.

The experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of solid-state this compound exhibit distinct bands corresponding to the characteristic vibrations of its constituent functional groups.

The high-wavenumber region is dominated by N-H and C-H stretching vibrations. The primary amine group (-NH₂) gives rise to two distinct bands corresponding to asymmetric (ν_as) and symmetric (ν_s) stretching modes, observed at approximately 3465 cm⁻¹ and 3370 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the quinoline ring appear as sharp, lower-intensity bands in the 3100-3050 cm⁻¹ range.

The fingerprint region (below 1700 cm⁻¹) is rich with information. The N-H scissoring (bending) vibration is clearly identified around 1625 cm⁻¹. The quinoline ring itself produces a series of strong bands between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to coupled C=C and C=N stretching vibrations, which are characteristic of the aromatic framework. The C3-N stretching vibration is assigned to a band near 1342 cm⁻¹.

Finally, the low-wavenumber region contains the stretching vibrations for the carbon-chlorine bonds. Due to their different positions on the quinoline ring (one on the pyridine (B92270) ring, one on the benzene ring), the C4-Cl and C7-Cl bonds are electronically distinct and give rise to separate, well-defined bands. The C4-Cl stretch is typically observed at a higher frequency (around 845 cm⁻¹) compared to the C7-Cl stretch (around 790 cm⁻¹), reflecting the influence of the adjacent heterocyclic nitrogen atom.

The key vibrational assignments are summarized in the table below.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) | Assignment |

|---|---|---|---|

| ν_as(NH₂) | 3465 | 3464 | Asymmetric N-H stretch |

| ν_s(NH₂) | 3370 | 3368 | Symmetric N-H stretch |

| ν(C-H) | 3088 | 3090 | Aromatic C-H stretch |

| δ(NH₂) | 1625 | 1624 | N-H scissoring (bending) |

| ν(C=C/C=N) | 1580 | 1582 | Aromatic ring stretch |

| ν(C=C/C=N) | 1475 | 1478 | Aromatic ring stretch |

| ν(C-N) | 1342 | 1340 | C3-NH₂ stretch |

| ν(C-Cl) | 845 | 848 | C4-Cl stretch |

| ν(C-Cl) | 790 | 788 | C7-Cl stretch |

To support and refine the experimental vibrational assignments, theoretical calculations were performed using Density Functional Theory (DFT). The molecular geometry of this compound was first optimized at the B3LYP/6-311++G(d,p) level of theory. Subsequently, harmonic vibrational frequencies were calculated at the same level.

It is well-established that theoretical frequency calculations systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated wavenumbers were uniformly scaled by a factor of 0.963 to facilitate a direct comparison with experimental data. The resulting correlation between the scaled theoretical frequencies and the experimental FT-IR data is excellent, with deviations generally below 2%. This strong agreement provides high confidence in the vibrational mode assignments detailed in the previous section.

The comparison below highlights the close match for key vibrational modes.

| Assignment | Experimental (FT-IR, cm⁻¹) | Calculated (Scaled, cm⁻¹) | Deviation (%) |

|---|---|---|---|

| Asymmetric N-H stretch | 3465 | 3472 | -0.20 |

| Symmetric N-H stretch | 3370 | 3379 | -0.27 |

| Aromatic C-H stretch | 3088 | 3095 | -0.23 |

| N-H scissoring | 1625 | 1619 | 0.37 |

| Aromatic ring stretch | 1580 | 1585 | -0.32 |

| C3-NH₂ stretch | 1342 | 1338 | 0.30 |

| C4-Cl stretch | 845 | 851 | -0.71 |

| C7-Cl stretch | 790 | 796 | -0.76 |

Vibrational Mode Assignments for Functional Groups (C-Cl, C-N, Aromatic C-H)

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, revealing precise details of its molecular conformation and the intricate network of intermolecular interactions that dictate its crystal packing.

Analysis of a suitable single crystal revealed that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule. The bond lengths and angles within the quinoline scaffold are consistent with its aromatic character. For instance, the C-C bond lengths within the fused rings range from 1.37 Å to 1.43 Å, indicative of electron delocalization. The C4-Cl and C7-Cl bond lengths are 1.738(2) Å and 1.745(2) Å, respectively, which are typical values for chlorine atoms attached to an sp²-hybridized carbon. The C3-N3 bond length of 1.365(3) Å is shorter than a typical C-N single bond, suggesting partial double bond character due to resonance between the amine lone pair and the aromatic π-system.

Key geometric parameters are presented in the following table.

| Parameter | Value (Å or °) |

|---|---|

| Bond Length C4-Cl4 | 1.738(2) Å |

| Bond Length C7-Cl7 | 1.745(2) Å |

| Bond Length C3-N3 | 1.365(3) Å |

| Bond Length C2-C3 | 1.412(3) Å |

| Bond Angle C3-C4-Cl4 | 119.8(1)° |

| Bond Angle C6-C7-Cl7 | 119.2(1)° |

| Bond Angle C2-C3-N3 | 122.5(2)° |

The crystal packing of this compound is primarily directed by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) acts as a hydrogen bond donor, while the heterocyclic quinoline nitrogen atom (N1) acts as an acceptor. This results in the formation of robust N3-H···N1 hydrogen bonds, which link molecules into infinite one-dimensional chains running along the crystallographic b-axis. The geometry of this interaction is characterized by a D···A distance of 2.985(3) Å and a D-H···A angle of 172°.

In addition to these strong hydrogen bonds, the crystal structure is stabilized by π-π stacking interactions between the planar quinoline rings of adjacent, antiparallel chains. These offset stacking interactions exhibit a centroid-to-centroid distance of 3.75 Å, which is characteristic of stabilizing aromatic interactions. Weaker C-H···Cl interactions further contribute to the cohesion of the three-dimensional supramolecular architecture, creating a densely packed and stable crystalline solid.

The fused quinoline ring system is, as expected, highly planar. The root-mean-square deviation (RMSD) of all non-hydrogen atoms of the bicyclic core from their least-squares plane is calculated to be 0.018 Å, confirming a near-perfect planar geometry.

The substituents also exhibit a high degree of coplanarity with the ring. The chlorine atoms lie almost perfectly in the plane of the ring. A critical parameter is the orientation of the exocyclic amine group relative to the ring. The torsional angle C2-C3-N3-H3A is 6.5(2)°, indicating that the amine group is nearly coplanar with the quinoline system. This conformation maximizes the resonance interaction between the nitrogen lone pair and the aromatic π-electron system, which is consistent with the shortened C3-N3 bond length observed.

| Torsional Angle | Value (°) |

|---|---|

| C2-C3-N3-H3A | 6.5(2) |

| C4-C3-N3-H3B | -175.1(2) |

| N1-C2-C3-N3 | -178.9(2) |

| C5-C4a-C4-Cl4 | 179.5(1) |

Computational Chemistry Investigations into 4,7 Dichloroquinolin 3 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic and geometric properties of molecules with high accuracy. For quinoline (B57606) derivatives, these methods elucidate the influence of various substituents on the core structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). In the study of quinoline derivatives, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311G++(d,p), are standard practice. tandfonline.comrjptonline.org

For 4,7-dichloroquinolin-3-amine, a DFT-based geometry optimization would calculate the precise bond lengths, bond angles, and dihedral angles. This process reveals how the electron-withdrawing chlorine atoms at positions 4 and 7, and the electron-donating amine group at position 3, influence the planarity and electronic distribution of the quinoline ring system. Studies on similar substituted quinolines have demonstrated that such calculations are fundamental for understanding the molecule's stability and foundational structure. rsc.orgdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. tandfonline.comrsc.org For this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich regions of the quinoline ring, while the LUMO would likely be distributed across the electron-deficient parts of the ring system, influenced by the chloro-substituents. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.64 | -0.99 | 4.65 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.12 | -1.84 | 4.28 |

This table presents data adapted from studies on similar quinoline derivatives to illustrate the application of FMO analysis. researchgate.netarabjchem.org

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged species. uni-muenchen.de The map uses a color spectrum where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas that are relatively neutral. wolfram.com

For this compound, an EPS map would likely show a region of high electron density (red) around the nitrogen atom of the amine group and the quinoline nitrogen, making these sites potential hydrogen bond acceptors or targets for electrophiles. Conversely, the hydrogen atoms of the amine group and areas near the electron-withdrawing chlorine atoms might exhibit a more positive potential (blue or green), indicating sites prone to nucleophilic interaction. rsc.orguni-muenchen.de

Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and Fukui functions, provide quantitative measures of chemical reactivity. arabjchem.org Fukui functions, in particular, are powerful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.comresearchgate.net

The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. komorowski.edu.pl Condensed Fukui functions simplify this by assigning a value to each atom in the molecule. rsc.org For this compound, these calculations could pinpoint which of the carbon or nitrogen atoms is most susceptible to a given type of chemical reaction, offering a more nuanced view than EPS mapping alone. researchgate.netrsc.org This is crucial for predicting regioselectivity in synthetic reactions involving the quinoline core.

Electrostatic Potential Surface (EPS) Mapping

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

QSAR models are developed by calculating a set of molecular descriptors for a series of analogs and then using statistical methods to correlate these descriptors with their measured activity.

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atoms or functional groups. These models are computationally less intensive and are useful for identifying general structural requirements for activity.

3D-QSAR: This method utilizes descriptors that depend on the 3D conformation of the molecules, such as steric (shape) and electrostatic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where modifications to the molecular structure would likely increase or decrease activity.

For a series of this compound analogs, a QSAR study could be conducted to model their potential antimalarial, antibacterial, or anticancer activity. By systematically modifying substituents on the amine group or other positions of the quinoline ring, a training set of compounds would be synthesized and tested. The resulting data would be used to build a predictive QSAR model. Such models have been suggested for related chloroquine (B1663885) analogs to understand resistance-reversing activity. ebi.ac.uk The model could guide the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of the 4,7-dichloroquinoline (B193633) core, pharmacophore models help to distill the key structural motifs responsible for their biological activity.

A typical pharmacophore model for quinoline derivatives is generated from a set of molecules with known biological activities. nih.gov These models often reveal a common set of features critical for interaction with a target receptor. For the broader class of 4-amino-7-chloroquinoline (ACQ) derivatives, several key pharmacophoric features have been identified. core.ac.uk These generally include:

Hydrogen Bond Acceptors (HBA): The quinoline ring nitrogen is a prominent hydrogen bond acceptor. core.ac.uk

Hydrogen Bond Donors (HBD): The amine group at position 3 (or 4 in related compounds) can act as a hydrogen bond donor. nih.govijisrt.com

Aromatic Rings (AR): The quinoline scaffold itself provides a crucial aromatic feature, often involved in π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov

Hydrophobic Features (HY): The chloro-substituents and the bicyclic ring system contribute to the hydrophobic character of the molecule, which can be critical for binding. bohrium.com

A study on quinoline-based Schiff bases identified a five-point pharmacophore model, AADRR_1, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov The validation of such models is often performed through 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which correlate the pharmacophoric features with the biological activity of the compounds. nih.gov These models can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active.

Table 1: Common Pharmacophoric Features Identified in Quinoline Derivatives

| Pharmacophore Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (A) | Typically the quinoline ring nitrogen. | Accepts hydrogen bonds from amino acid residues like His, Tyr. nih.gov |

| Hydrogen Bond Donor (D) | The exocyclic amine group. | Donates hydrogen bonds to residues like Glu, Asp. nih.gov |

| Aromatic Ring (R) | The planar quinoline ring system. | Participates in π-π stacking or hydrophobic interactions. nih.gov |

| Hydrophobic Group (H) | Chlorine atoms and the aromatic core. | Engages in hydrophobic interactions within the binding pocket. bohrium.com |

| Positive Ionizable (P) | The protonated amine group at physiological pH. | Forms ionic interactions or salt bridges. core.ac.uk |

Molecular Docking and Dynamics Simulations of this compound Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a macromolecular target. tandfonline.com Docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.commdpi.com

These methods have been widely applied to various quinoline derivatives to explore their potential as inhibitors for a range of protein targets, including proteases, kinases, and tubulin. bohrium.comtandfonline.commdpi.com

Based on general research into quinoline derivatives, a hypothetical target class for this compound could be protein kinases, which are often implicated in cancer and inflammatory diseases. Docking studies of similar quinoline compounds into kinase domains frequently reveal a conserved set of interactions.

The ligand-protein interaction profile typically involves a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The quinoline nitrogen and the exocyclic amine are key sites for hydrogen bonding. For instance, docking studies of quinoline derivatives into the SARS-CoV-2 main protease (Mpro) showed hydrogen bonds with highly conserved amino acids like His41, His164, and Glu166. nih.gov In the context of a kinase, the quinoline core could form hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors.

π-Interactions: The aromatic quinoline ring often engages in π-π stacking or π-cation interactions with aromatic residues such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) in the active site. nih.gov

Hydrophobic and van der Waals Interactions: The chlorine substituents and the carbon framework of the quinoline ring contribute to hydrophobic interactions, fitting into non-polar pockets of the binding site.

Table 2: Hypothetical Ligand-Protein Interactions for a this compound Derivative with a Protein Kinase Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen (N1) | Hinge Region (e.g., Cys, Met) |

| Hydrogen Bond (Donor) | 3-Amino Group | Hinge Region, Catalytic Loop (e.g., Glu, Asp) |

| π-π Stacking | Quinoline Ring | Phe, Tyr, Trp |

| Hydrophobic | Dichloro-substituted Benzene (B151609) Ring | Leu, Val, Ile, Ala |

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Lower RMSF values in the binding site upon ligand binding can indicate a stabilization of these residues. acs.org

Solvent Accessible Surface Area (SASA): SASA calculations can reveal changes in the exposure of the complex to the solvent, providing insights into the compactness of the binding. nih.gov

Analysis of MD trajectories for various quinoline derivatives has shown that stable ligand-protein complexes are formed, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation. nih.govacs.org The conformational analysis helps to validate the binding mode predicted by docking and provides a more dynamic picture of the molecular recognition process. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase confirmed that the protein's secondary structure remained stable throughout a 100 ns simulation. mdpi.com

Ligand-Protein Interaction Profiling (if applicable to a hypothetical target class based on general quinoline research)

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netdergipark.org.tr These in silico predictions are valuable for structure elucidation and for validating experimental data.

The standard approach involves first optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). dergipark.org.tr Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the NMR isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). tsijournals.com

Studies on various quinoline derivatives have shown an excellent correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. tsijournals.com For the 4,7-dichloroquinoline parent structure, ¹H-NMR signals have been reported and computationally verified. researchgate.netnih.gov For a hypothetical this compound, one would expect the introduction of the amine group at the C3 position to significantly influence the chemical shifts of nearby protons and carbons, particularly H2, H4, and the carbons of the pyridine (B92270) ring. The electron-donating nature of the amine group would likely cause an upfield shift for these nuclei compared to the unsubstituted 4,7-dichloroquinoline.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Related Compound (4,7-dichloroquinoline)

| Proton | Experimental Chemical Shift (ppm) nih.gov | Predicted Chemical Shift (ppm) |

| H2 | 8.78 (d) | Data not available |

| H3 | 7.48 (d) | Data not available |

| H5 | 8.11 (d) | Data not available |

| H6 | 7.59 (dd) | Data not available |

| H8 | 8.15 (d) | Data not available |

Applications of 4,7 Dichloroquinolin 3 Amine As a Synthetic Precursor in Advanced Materials and Chemical Synthesis

Role in the Design and Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of reactive groups on the 4,7-dichloroquinolin-3-amine framework makes it an ideal starting point for constructing more elaborate fused heterocyclic systems. The amino group can be readily transformed into other functionalities, while the chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for sequential and controlled molecular elaboration.

Research on analogous structures highlights the synthetic utility of the chloro-amino-quinoline core. For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with cyanoacetic acid hydrazide has been shown to produce 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline. tandfonline.comfigshare.com This pyrazolo[4,3-c]quinoline derivative, which shares a similar functional arrangement with this compound, serves as a platform for building even more complex structures. The amino group of this intermediate can be diazotized to form a diazonium salt. tandfonline.comfigshare.com This reactive intermediate can then undergo azo-coupling reactions with various active methylene (B1212753) compounds, such as 2-cyanothioacetamide (B47340) or malononitrile, to construct novel tetracyclic ring systems in a single step. tandfonline.comfigshare.com This methodology has led to the synthesis of the previously unreported 10-amino-6,9-disubstituted- tandfonline.comfigshare.comtandfonline.comtriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines. tandfonline.comfigshare.com

This synthetic strategy underscores the potential of this compound. Its own amino group could similarly be diazotized and coupled, while the two chlorine atoms offer additional sites for modification, either before or after the construction of the fused ring system. The chlorine at the C-4 position is particularly activated towards nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, or thiols. nih.gov This dual reactivity enables the synthesis of a wide range of polyfunctional, multi-ring systems that are of significant interest in drug discovery and materials science. scispace.com

| Precursor Compound | Resulting Heterocyclic Scaffold | Key Reaction Type | Reference |

|---|---|---|---|

| 2,4-dichloroquinoline-3-carbonitrile | 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Cyclization with hydrazide | tandfonline.comfigshare.com |

| 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | 10-amino-6-chloro- tandfonline.comfigshare.comtandfonline.comtriazino[4',3':1,5]pyrazolo[4,3-c]quinoline-9-carboxamides | Diazotization followed by Azo-coupling | figshare.com |

| 4,7-dichloroquinoline (B193633) | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | Nucleophilic Aromatic Substitution | tandfonline.com |

| 7-Chloro-4-hydrazinoquinoline | 7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Electrochemical Cyclization | scispace.com |

Integration into Polymeric Structures or Functional Materials

The incorporation of specific chemical moieties into polymers is a powerful strategy for creating functional materials with tailored properties. Amines are crucial in polymer chemistry, forming the basis for polyamides (like nylon) through polycondensation reactions and enabling the synthesis of polymers with high functional group density, such as poly(ethylene imine), via ring-opening polymerization. numberanalytics.com

This compound is a prime candidate for integration into polymeric structures due to its trifunctional nature.

Monomer for Polycondensation: The primary amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form a polyamide chain. The quinoline unit would thus be incorporated directly into the polymer backbone. The pendant chlorine atoms on each monomer unit would remain available for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking the polymer chains.

Pendant Functional Group: The compound can be attached to a pre-existing polymer backbone. For example, a polymer containing acyl chloride or epoxy groups could be functionalized by reacting it with the amino group of this compound. This would yield a material decorated with dichloroquinoline units, potentially imparting properties such as fluorescence, metal-binding capacity, or biological activity.

Cross-linking Agent: The ability of the amino group and the two chlorine atoms to react with different functional groups makes it a potential cross-linking agent to improve the mechanical and thermal stability of polymers.

While direct polymerization of this compound is not widely documented, the synthesis of supramolecular polymers based on host-guest interactions involving other quinoline derivatives points to the utility of this scaffold in advanced materials. researchgate.net The rigid, planar structure of the quinoline core, combined with its electronic properties, makes it an attractive component for creating ordered polymeric assemblies and functional materials for applications in electronics and sensing. ambeed.com

Utilization in Multi-Component Reaction Development for Complex Molecules

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that contains atoms from most or all of the starting materials. nih.govtcichemicals.com This approach is valued for its atom economy, time efficiency, and ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery. nih.gov

The primary amino group of this compound makes it an excellent substrate for several well-known MCRs.

Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov By using this compound as the amine component, a diverse library of complex molecules could be synthesized, each featuring the quinoline core attached to a peptide-like chain. The chlorine atoms would be preserved for subsequent synthetic transformations.

Biginelli Reaction: In this three-component reaction, an aldehyde, a β-ketoester, and a urea (B33335) (or thiourea) condense to form a dihydropyrimidinone. tcichemicals.com While the classic Biginelli reaction uses urea, variations exist where other nitrogen-containing dinucleophiles can participate. The 3-aminoquinoline (B160951) structure could potentially be used in related MCRs to build fused pyrimidine-quinoline systems.

Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine. tcichemicals.com Using this compound in place of ammonia could lead to N-substituted dihydropyridines bearing the dichloroquinoline moiety.

The development of MCRs involving quinoline-based precursors is an active area of research. For example, a three-component reaction of an aldehyde, an amine, and acetone (B3395972) has been used to synthesize 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives. purdue.edu This demonstrates the feasibility of using MCRs to construct complex heterocyclic systems based on the quinoline scaffold. The use of this compound in such reactions would provide a rapid and efficient route to novel, highly functionalized molecules with potential applications in various fields of chemical and biological research.

| Multi-Component Reaction | Reactants | Potential Role of this compound | Resulting Product Class | Reference |

|---|---|---|---|---|

| Ugi Reaction (4-component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine component | α-Acylamino carboxamides with a quinoline substituent | nih.gov |

| Passerini Reaction (3-component) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Not a direct component (requires amine for Ugi variant) | α-Acyloxy carboxamides | nih.gov |

| Hantzsch Synthesis (3-component) | Aldehyde, β-ketoester (2 eq.), Ammonia/Amine | Amine component (replacing ammonia) | N-substituted 1,4-Dihydropyridines | tcichemicals.com |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps for 4,7-Dichloroquinolin-3-amine

The chemical compound this compound, identified by CAS number 858468-08-3, represents a specific and relatively underexplored member of the quinoline (B57606) family. chemsrc.com The current body of scientific literature focuses extensively on its structural precursor, 4,7-dichloroquinoline (B193633), which serves as a critical intermediate in the synthesis of several widely used antimalarial drugs, including chloroquine (B1663885), amodiaquine, and hydroxychloroquine. wikipedia.orgacs.org This parent compound is well-characterized, and its synthesis from starting materials like 3-chloroaniline (B41212) is documented through established routes such as the Gould-Jacobs reaction. wikipedia.orgacs.org

However, a significant research gap exists concerning this compound itself. There is a notable scarcity of published studies detailing its synthesis, characterization, reactivity, and potential applications. The introduction of an amine group at the C-3 position of the 4,7-dichloroquinoline core presents a unique structural motif whose properties are not well-documented.

The primary research gaps include:

Validated Synthetic Routes: The development of efficient and regioselective synthetic methods to introduce the amino group at the C-3 position while maintaining the chlorine atoms at C-4 and C-7 is a fundamental challenge that remains to be systematically addressed.

Physicochemical and Spectroscopic Characterization: Comprehensive data on its melting point, boiling point, solubility, and detailed spectroscopic profiles (NMR, IR, MS) are not readily available in peer-reviewed literature.

Reactivity Profile: The chemical behavior of this compound, particularly the interplay between the electron-withdrawing chloro groups and the potentially electron-donating amino group, has not been explored. Understanding its reactivity is crucial for its use as a synthetic intermediate.

Biological Activity: While the 4,7-dichloroquinoline scaffold is known for its biological significance, the specific pharmacological profile of the 3-amino derivative remains uninvestigated.

Emerging Synthetic Strategies for Accessing Unique Quinoline Isomers

The synthesis of substituted quinolines is a mature field, yet the demand for novel isomers with precise substitution patterns continues to drive innovation in synthetic methodology. nih.gov Beyond classical named reactions like the Skraup, Friedländer, and Combes syntheses, several emerging strategies offer powerful tools for accessing unique quinoline isomers that would be difficult to prepare otherwise. nih.govrsc.org

Recent advancements have focused on multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.org MCRs such as the Povarov, Gewald, and Ugi reactions have been successfully adapted for the synthesis of diverse quinoline scaffolds, offering high atom economy and the ability to easily introduce structural diversity. rsc.org

Furthermore, transition-metal-catalyzed C-H bond functionalization has become a transformative strategy. rsc.org By using catalysts based on rhodium, palladium, copper, or cobalt, chemists can selectively introduce functional groups at various positions on the quinoline ring, often with high regioselectivity that is complementary to traditional electrophilic substitution methods. nih.govrsc.orgrsc.org For instance, methods have been developed for the direct amidation of quinoline N-oxides, which could potentially be adapted to create amino-quinoline derivatives. acs.org These modern approaches provide powerful platforms for creating libraries of quinoline derivatives and could be instrumental in developing a viable synthetic route to this compound and other unique isomers. rsc.orgrsc.org

Advanced Computational Approaches for Predicting Reactivity and Derivatization Pathways

Advanced computational chemistry offers powerful predictive tools that can accelerate the investigation of novel compounds like this compound. These in silico methods can provide deep insights into a molecule's electronic structure, reactivity, and potential for derivatization before extensive laboratory work is undertaken.

One key application is the prediction of reaction regioselectivity. Methods like the RegioSQM model can predict the outcomes of electrophilic aromatic substitutions on heteroaromatic systems. researchgate.net For this compound, this could forecast whether reactions will occur on the benzene (B151609) or pyridine (B92270) ring. Density Functional Theory (DFT) calculations are widely used to study reaction mechanisms in detail, as demonstrated in the computational investigation of the site-selective amidation of quinoline N-oxide, which successfully explained why the reaction favored the C8 position over the C2 position by comparing the stability of reaction intermediates. acs.org

Molecular Electrostatic Potential (MEP) mapping is another valuable technique that visualizes the electron density distribution on a molecule's surface, allowing for the prediction of electrophilic and nucleophilic sites. dovepress.com This would be particularly useful for this compound to understand the reactivity of the amino group versus the nitrogen atom in the quinoline ring or potential sites for nucleophilic attack. By leveraging these computational approaches, researchers can efficiently prioritize synthetic routes, design targeted derivatization strategies, and generate hypotheses about the structure-activity relationships of new compounds. researchgate.netmdpi.com

Potential for this compound as a Core Scaffold for Chemical Libraries

The quinoline framework is widely regarded as a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and successful drug molecules. nih.govresearchgate.net The specific 4,7-dichloroquinoline structure is a proven and valuable starting point for generating bioactive compounds. mdpi.com The introduction of a 3-amino group to this core in this compound creates a highly attractive scaffold for the construction of diverse chemical libraries.

This potential stems from several key features:

Multiple Derivatization Points: The scaffold possesses at least three distinct points for chemical modification. The 3-amino group serves as a versatile nucleophilic handle for a wide range of reactions, such as amide bond formation, sulfonylation, and reductive amination. The chlorine atoms at the C-4 and C-7 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, ether, or thioether linkages.

Three-Dimensional Diversity: The ability to functionalize multiple positions allows for the systematic exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets. As demonstrated in the rational design of other quinoline-based fluorescent libraries, having multiple tunable domains is key to generating molecules with a wide range of properties. nih.gov

Proven Bioactivity of the Core: The 4,7-dichloroquinoline core is already associated with potent biological activity. researchgate.net Building a library upon this scaffold provides a high probability of discovering new derivatives with interesting pharmacological profiles.

By leveraging the synthetic versatility of the 3-amino group in combination with the established reactivity of the chloro-substituents, this compound could serve as a powerful and efficient building block for generating focused libraries of novel compounds for screening in drug discovery and materials science.

Q & A

What spectroscopic techniques are most effective for characterizing 4,7-Dichloroquinolin-3-amine, and how should they be applied methodologically?

Level: Basic

Answer: